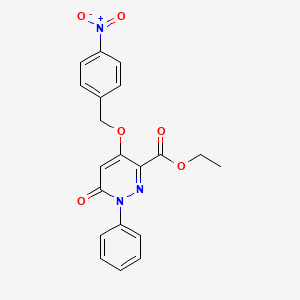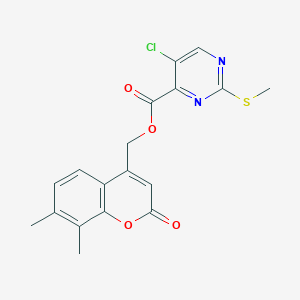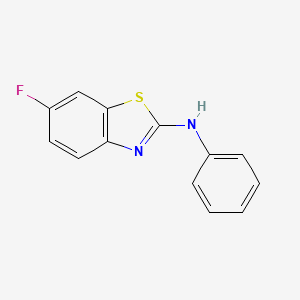![molecular formula C12H15F2NO B2933535 N-[[3-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine CAS No. 1179136-66-3](/img/structure/B2933535.png)
N-[[3-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[3-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine, also known as DFECPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a cyclopropane derivative that has been synthesized through a variety of methods, and has been studied for its mechanism of action and biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
N-[[3-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine has been studied for its potential therapeutic applications in a variety of areas, including depression, anxiety, and pain management. It has been shown to have antidepressant and anxiolytic effects in animal models, as well as analgesic effects in both acute and chronic pain models. Additionally, this compound has been studied for its potential use in treating substance use disorders, as it has been shown to reduce drug-seeking behavior in animal models of addiction.
Mecanismo De Acción
The exact mechanism of action of N-[[3-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine is not fully understood, but it is thought to act as a modulator of the brain's reward system. It has been shown to increase levels of dopamine and serotonin in the brain, which are neurotransmitters involved in regulating mood and behavior. Additionally, this compound has been shown to modulate the activity of the mu-opioid receptor, which is involved in the regulation of pain perception and drug reward.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including increasing levels of dopamine and serotonin in the brain, modulating the activity of the mu-opioid receptor, and reducing inflammation in the brain. Additionally, this compound has been shown to have analgesic effects in both acute and chronic pain models, as well as antidepressant and anxiolytic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[[3-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine has several advantages for use in lab experiments, including its high potency and selectivity for the mu-opioid receptor, as well as its ability to modulate the brain's reward system. However, there are also limitations to its use, including its potential for abuse and addiction, as well as its potential for side effects such as sedation and respiratory depression.
Direcciones Futuras
There are several potential future directions for research on N-[[3-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine, including further exploration of its mechanism of action, development of more selective and potent analogs, and investigation of its potential therapeutic applications in a variety of areas, including depression, anxiety, and pain management. Additionally, there is potential for this compound to be used in combination with other drugs to enhance its therapeutic effects and reduce its potential for side effects. Overall, further research on this compound has the potential to lead to the development of new and effective treatments for a variety of disorders.
Métodos De Síntesis
N-[[3-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine has been synthesized through a variety of methods, including the reaction of 3-(2,2-difluoroethoxy)benzaldehyde with cyclopropanamine in the presence of a base, and the reaction of 3-(2,2-difluoroethoxy)benzylamine with cyclopropanecarboxylic acid in the presence of a coupling reagent. These methods have been optimized to produce high yields of this compound with minimal impurities.
Propiedades
IUPAC Name |
N-[[3-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-12(14)8-16-11-3-1-2-9(6-11)7-15-10-4-5-10/h1-3,6,10,12,15H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKILPPMQACFJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CC=C2)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-({7-chloro-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide](/img/structure/B2933452.png)

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2933454.png)
![2-Chloro-N-[(2R,3R)-2-(1-phenylimidazol-2-yl)oxolan-3-yl]propanamide](/img/structure/B2933456.png)

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide](/img/structure/B2933459.png)
![2,3-dimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2933461.png)

![1-methyl-2-[(pyrrolidin-2-yl)methoxy]-1H-1,3-benzodiazole](/img/structure/B2933463.png)
![N-[[4-(2,5-dimethylphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2933467.png)

![6-((3,4-dimethoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2933471.png)

![N-(5-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2933474.png)